
Spectroscopic Analysis of 2-(4-
Hydroxyphenyl)-1H-benzimidazole-4-

carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-(4-Hydroxyphenyl)-1h-

Benzimidazole-4-Carboxamide

Cat. No.: B612174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-
Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, a molecule of significant interest in

medicinal chemistry. Due to the limited availability of direct experimental data for this specific

compound, this guide leverages detailed spectroscopic information from the closely related

analogue, 2-(4-Hydroxyphenyl)-1H-benzimidazole, and established methodologies for the

synthesis and characterization of benzimidazole derivatives.

Molecular Structure and Properties
2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide belongs to the benzimidazole class

of heterocyclic compounds, which are known for their diverse pharmacological activities. The

addition of a 4-carboxamide group to the benzimidazole core can significantly influence its

biological and spectroscopic properties.

Molecular Formula: C₁₄H₁₁N₃O₂[1]

Molecular Weight: 253.26 g/mol [1]

Synonyms: NU1085[1]
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Spectroscopic Data Summary
While specific experimental data for 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide
is not readily available in the public domain, the following tables summarize the spectroscopic

data for the reference compound, 2-(4-Hydroxyphenyl)-1H-benzimidazole. These values

provide a foundational reference for the expected spectral characteristics of the target

molecule.

Table 1: ¹H NMR Spectroscopic Data of 2-(4-
Hydroxyphenyl)-1H-benzimidazole

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

12.65 s 1H Imidazole N-H [2]

9.96 s 1H Phenolic O-H [2]

8.01 d, J = 2.4 Hz 2H H-2', H-6' [2]

7.53 s 2H H-4, H-7 [2]

7.16
dd, J1 = 6.0 Hz,

J2 = 3.0 Hz
2H H-5, H-6 [2]

6.92 d, J = 3.6 Hz 2H H-3', H-5' [2]

Solvent: DMSO-

d₆, Frequency:

600 MHz

Table 2: ¹³C NMR Spectroscopic Data of 2-(4-
Hydroxyphenyl)-1H-benzimidazole
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Chemical Shift (δ) ppm Assignment Reference

159.59 C-4' [2]

152.25 C-2 [2]

128.62 C-2', C-6' [2]

122.07 C-4a, C-7a [2]

121.62 C-5, C-6 [2]

116.15 C-3', C-5' [2]

Solvent: DMSO-d₆, Frequency:

150 MHz

Table 3: Infrared (IR) Spectroscopic Data of 2-(4-
Hydroxyphenyl)-1H-benzimidazole

Wavenumber (cm⁻¹) Assignment Reference

3308 O-H, N-H stretching [2]

1610 C=N stretching [2]

Sample Preparation: KBr pellet

Table 4: High-Resolution Mass Spectrometry (HRMS)
Data of 2-(4-Hydroxyphenyl)-1H-benzimidazole

Ion Calculated m/z Found m/z Reference

[M+H]⁺ 211.0866 211.0863 [2]

Ionization Mode: ESI

Proposed Synthesis and Spectroscopic Analysis
Workflow
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The following sections detail the proposed experimental protocols for the synthesis and

spectroscopic characterization of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide,

based on established methodologies for similar compounds.

Synthesis Protocol
A plausible synthetic route to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide
involves a two-step process starting from 2,3-diaminobenzoic acid and 4-

hydroxybenzaldehyde, followed by amidation.

2,3-Diaminobenzoic Acid

2-(4-Hydroxyphenyl)-1H-
benzimidazole-4-carboxylic acid

4-Hydroxybenzaldehyde

Amidation
(e.g., SOCl₂, NH₃)

2-(4-Hydroxyphenyl)-1H-
benzimidazole-4-carboxamide

Click to download full resolution via product page

Synthetic pathway for the target compound.

Step 1: Synthesis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid This step

involves the condensation of an o-phenylenediamine derivative with an aldehyde.

Dissolve 2,3-diaminobenzoic acid (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent)

in a suitable solvent such as ethanol or a mixture of ethanol and water.

Add a catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA).

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and neutralize with a

suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 2-(4-

hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

the purified intermediate.

Step 2: Amidation to 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide This step

converts the carboxylic acid to the corresponding carboxamide.

Suspend the 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid (1 equivalent) in an

inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Add thionyl chloride (SOCl₂) or oxalyl chloride (a slight excess) dropwise at 0 °C to convert

the carboxylic acid to the acid chloride.

Stir the reaction mixture at room temperature for a few hours until the conversion is complete

(monitored by the cessation of gas evolution).

Remove the excess thionyl chloride and solvent under reduced pressure.

Dissolve the resulting crude acid chloride in a suitable solvent (e.g., THF) and add it

dropwise to a cooled (0 °C) concentrated aqueous ammonia solution or a solution of

ammonia in an organic solvent.

Stir the reaction mixture for several hours at room temperature.

Remove the solvent under reduced pressure, and partition the residue between ethyl acetate

and water.

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain

the crude product.

Purify the crude 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide by column

chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Protocols
The following are general protocols for obtaining the spectroscopic data for the synthesized

compound.
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Purified Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(HRMS) UV-Vis Spectroscopy

Structural Elucidation

Click to download full resolution via product page

Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher).

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which

can solubilize the compound and has well-separated residual solvent peaks.

Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

For ¹H NMR, the spectral width should be set to appropriately cover the aromatic and

exchangeable proton regions.

For ¹³C NMR, a proton-decoupled spectrum should be acquired.

Infrared (IR) Spectroscopy:

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an

Attenuated Total Reflectance (ATR) accessory.
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The spectrum should be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental

composition.

Electrospray Ionization (ESI) is a suitable ionization technique for this type of molecule,

typically in positive ion mode to observe the [M+H]⁺ ion.

The sample should be dissolved in a suitable solvent like methanol or acetonitrile and

infused into the mass spectrometer.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum should be recorded using a double-beam UV-Vis

spectrophotometer.

The sample should be dissolved in a spectroscopic grade solvent, such as ethanol or

methanol, to prepare a dilute solution.

The spectrum should be recorded over a range of approximately 200-800 nm using a quartz

cuvette.

Expected Spectroscopic Features
Based on the structure of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide and the

data from its analogue, the following spectral features are anticipated:

¹H NMR: In addition to the signals observed for the reference compound, new signals

corresponding to the amide protons (NH₂) are expected, likely appearing as a broad singlet

in the downfield region. The aromatic protons on the benzimidazole ring will likely show a

different splitting pattern due to the C4-substituent.

¹³C NMR: An additional signal for the carbonyl carbon (C=O) of the amide group is expected

in the downfield region (typically ~160-170 ppm). The chemical shifts of the aromatic carbons

on the benzimidazole ring will also be affected by the carboxamide group.
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IR: Characteristic absorption bands for the amide group are expected: N-H stretching

vibrations (around 3400-3200 cm⁻¹, possibly two bands for a primary amide), and a strong

C=O stretching vibration (amide I band) around 1680-1630 cm⁻¹.

Mass Spectrometry: The [M+H]⁺ ion should be observed at m/z 254.0924, corresponding to

the molecular formula C₁₄H₁₂N₃O₂⁺.

UV-Vis: The UV-Vis spectrum is expected to show absorption maxima characteristic of the

extended π-conjugated system of the benzimidazole and hydroxyphenyl rings.

This technical guide provides a robust framework for the synthesis and comprehensive

spectroscopic analysis of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. The

provided data for the reference compound and the detailed experimental protocols will be

invaluable for researchers working with this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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